molecular formula C10H18O4 B13793095 Dimethyl 2-ethylhexanedioate CAS No. 26516-26-7

Dimethyl 2-ethylhexanedioate

Cat. No.: B13793095
CAS No.: 26516-26-7
M. Wt: 202.25 g/mol
InChI Key: MMZVDLQEASJIKQ-UHFFFAOYSA-N
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Description

Dimethyl 2-ethylhexanedioate is an organic compound with the molecular formula C10H18O4. It is an ester derived from 2-ethylhexanedioic acid and methanol. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethylhexanedioate can be synthesized through the esterification of 2-ethylhexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester and removal of water byproduct.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethylhexanedioate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanedioic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products

    Hydrolysis: 2-ethylhexanedioic acid and methanol.

    Reduction: 2-ethylhexanediol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Dimethyl 2-ethylhexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential effects on biological systems and as a model compound in biochemical research.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl 2-ethylhexanedioate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-ethylhexanedioic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: An ester of succinic acid, used in similar applications but with different chemical properties.

    Dimethyl adipate: An ester of adipic acid, commonly used as a plasticizer and in polymer production.

    Dimethyl glutarate: An ester of glutaric acid, used in organic synthesis and as a solvent.

Uniqueness

Dimethyl 2-ethylhexanedioate is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. This uniqueness makes it valuable in specific industrial and research applications where these properties are advantageous.

Properties

CAS No.

26516-26-7

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

dimethyl 2-ethylhexanedioate

InChI

InChI=1S/C10H18O4/c1-4-8(10(12)14-3)6-5-7-9(11)13-2/h8H,4-7H2,1-3H3

InChI Key

MMZVDLQEASJIKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(=O)OC)C(=O)OC

Origin of Product

United States

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